molecular formula C10H18FNO5S B13494163 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate

Cat. No.: B13494163
M. Wt: 283.32 g/mol
InChI Key: BRMSILWBYYTXPF-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a chiral morpholine derivative characterized by a fluorosulfonylmethyl substituent at the 2-position of the morpholine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of RAS inhibitors (e.g., ). The fluorosulfonyl group (-SO₂F) confers unique reactivity, making it a valuable electrophile for sulfonamide formation or further functionalization. Its tert-butyl carbamate group enhances steric protection and solubility, common strategies in medicinal chemistry to improve pharmacokinetic properties.

Properties

Molecular Formula

C10H18FNO5S

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

BRMSILWBYYTXPF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Morpholine-4-carboxylate Sulfonyl Chloride

  • Reagents:
    • Morpholine-4-carboxylate (protected or unprotected).
    • Chlorosulfonic acid or sulfuryl chloride as sulfonylating agents.
  • Reaction Conditions:
    • Conducted at low temperatures (0°C to 25°C) to control exothermicity.
    • Use of inert atmosphere (nitrogen or argon) to prevent moisture ingress.

Reaction Pathway:
The morpholine-4-carboxylate reacts with chlorosulfonic acid, forming the corresponding sulfonyl chloride at the methyl position. The reaction is monitored via IR and NMR to confirm sulfonyl chloride formation.

Step 2: Fluorination to Sulfonyl Fluoride

  • Reagents:
    • Potassium bifluoride (KHF2) or other fluorinating agents such as DAST (diethylaminosulfur trifluoride).
  • Reaction Conditions:
    • Conducted in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (80-120°C).
    • Reaction time varies from several hours to overnight depending on reagent reactivity.

Outcome:
Conversion of the sulfonyl chloride to the fluorosulfonyl group, yielding tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate .

Advantages:

  • High control over each step, allowing purification of intermediates.
  • Suitable for scale-up.

Limitations:

  • Multi-step process requiring intermediate purification.
  • Handling of chlorosulfonic acid and fluorinating reagents requires caution.

Fluorination of Sulfonyl Chlorides Using Specialized Fluorinating Agents

Method Overview:
This approach directly fluorinate sulfonyl chlorides or related intermediates using advanced fluorinating reagents, often under microwave-assisted or high-temperature conditions.

Reagents and Conditions:

  • Reagents:
    • DAST, Deoxo-Fluor, or other sulfur-fluorinating reagents.
  • Conditions:
    • Microwave irradiation or high-temperature reflux in solvents like DCM or acetonitrile.
    • Reaction times are optimized to prevent decomposition.

Reaction Scheme:
The sulfonyl chloride precursor reacts with fluorinating agents, replacing chlorine with fluorine to generate the desired fluorosulfonyl group.

Advantages:

  • Potentially faster and more efficient.
  • Fewer purification steps if optimized.

Limitations:

  • Reagents are highly reactive and potentially hazardous.
  • Requires precise control to avoid side reactions.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Temperature Reaction Time Advantages Limitations
Direct sulfonylation Fluorosulfonyl chloride, triethylamine DCM, THF, DMF 0°C to RT 1-2 hours Mild conditions, high selectivity Handling reactive reagents
Multi-step via sulfonyl chloride Chlorosulfonic acid, fluorinating agents (KHF2, DAST) DCM, acetonitrile, DMF 0°C to 120°C Several hours Controlled, scalable Multi-step, hazardous reagents
Direct fluorination Sulfonyl chlorides, DAST or Deoxo-Fluor DCM, acetonitrile Reflux or microwave 1-24 hours Fast, fewer steps Reagent hazards, over-fluorination risk

In-depth Research Findings

  • Selectivity and Efficiency:
    The fluorosulfonylation of morpholine derivatives is highly dependent on the electronic nature of the substituents and the reaction conditions. The use of excess fluorinating agents can improve yields but increases the risk of side reactions.

  • Reaction Optimization:
    Temperature control is critical; lower temperatures favor selectivity, while higher temperatures accelerate fluorination but may cause decomposition.

  • Purification Techniques:
    Post-reaction purification typically involves silica gel chromatography, with solvent systems tailored to polarity differences, such as ethyl acetate/hexane mixtures.

  • Safety Considerations: Handling of chlorosulfonic acid and fluorinating reagents necessitates strict safety protocols, including use of fume hoods, protective gear, and proper waste disposal.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides .

Scientific Research Applications

Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The fluorosulfonylmethyl substituent distinguishes this compound from other morpholine derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
tert-Butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate Fluorosulfonylmethyl C₁₀H₁₈FNO₅S ~283.32 (estimated) High electrophilicity; potential for sulfonamide coupling.
tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate Chlorosulfonylmethyl C₁₀H₁₈ClNO₅S 299.77 Reactive in nucleophilic substitutions; precursor for sulfonate esters.
tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1) (4-Bromophenyl)sulfonyloxymethyl C₁₆H₂₁BrNO₆S 435.31 (LCMS [M – tBu + H]: 380.0) Bulky aryl group; used in iodination reactions (e.g., S35-2 synthesis).
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate Diphenyl, ketone C₂₁H₂₃NO₄ 353.42 Chiral building block; enhances stereochemical control in synthesis.
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate Amino acid-like side chain C₂₁H₃₀N₂O₇ 422.47 Protected amino acid derivative; used in peptide synthesis.

Physicochemical Properties

  • Solubility : The tert-butyl group improves lipophilicity, while the fluorosulfonyl moiety increases polarity. This balance is critical for membrane permeability in drug candidates.
  • Thermal Stability : Fluorosulfonyl compounds are expected to decompose at higher temperatures than chlorosulfonyl analogs, though direct data are lacking.

Biological Activity

Chemical Identity and Properties

tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a synthetic compound characterized by its unique structure that includes a morpholine ring and a fluorosulfonyl group. Its molecular formula is C_{10}H_{18FNO_4S with a molecular weight of approximately 251.32 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.

Recent studies have explored the biological activity of this compound, particularly its interaction with various biological targets. The compound is believed to act through modulation of enzyme activity and receptor binding, thereby influencing cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigating the potential anticancer properties of morpholine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Enzyme Inhibition :
    Research highlighted the compound's ability to inhibit certain enzymes, such as serine proteases, which play critical roles in inflammation and cancer progression. The fluorosulfonyl group enhances binding affinity, making it a promising candidate for drug development .
  • Pharmacokinetics :
    The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Studies indicated that modifications in the molecular structure significantly affect lipophilicity and metabolic stability, impacting overall bioavailability .

Data Table: Biological Activity Overview

Activity TypeTarget/PathwayEffectReference
Anticancer ActivityVarious cancer cell linesSignificant cytotoxicity
Enzyme InhibitionSerine proteasesInhibition of activity
PharmacokineticsAbsorption & DistributionFavorable profile

Q & A

Q. What are the key synthetic routes for tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis involves three primary steps:

Morpholine ring preparation : Base-catalyzed cyclization of precursor amines and diols under reflux in aprotic solvents (e.g., THF or DCM) .

tert-Butyl esterification : Reaction of the morpholine intermediate with tert-butyl alcohol and a coupling agent (e.g., DCC or EDCI) in anhydrous conditions to avoid hydrolysis .

Fluorosulfonyl group introduction : Sulfonylation using fluorosulfonic acid derivatives (e.g., SO₂F₂ or FSO₂Cl) at low temperatures (−10°C to 0°C) to minimize side reactions .
Critical factors include inert atmosphere (N₂/Ar), stoichiometric control of fluorosulfonyl reagents, and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 45–65% .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Focus on the morpholine ring protons (δ 3.4–4.1 ppm) and tert-butyl singlet (δ 1.4 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~155 ppm) and fluorosulfonyl carbon (δ ~115 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Key peaks include C=O stretch (~1740 cm⁻¹) and S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 284.32 (C₁₀H₁₈FNO₅S) .
    Discrepancies in reported data (e.g., δ shifts in NMR) should be resolved by cross-referencing with computational models (DFT) or repeating analyses under standardized conditions .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity compared to methylsulfonyl or chlorosulfonyl analogs?

  • Methodological Answer : The fluorosulfonyl group (−SO₂F) enhances electrophilicity due to fluorine’s electron-withdrawing effect, enabling:
  • Faster nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) 3–5× faster than −SO₂Cl analogs in SN2 reactions .
  • Resistance to hydrolysis : Stable in aqueous acidic conditions (pH 3–6) but hydrolyzes above pH 8, forming sulfonic acids. This contrasts with −SO₂Cl, which hydrolyzes rapidly even at pH 5 .
  • Unique byproduct profiles : Fluoride ion release during reactions requires scavengers (e.g., K₂CO₃) to prevent side reactions .

Q. How can researchers optimize stereochemical control during synthesis, particularly for the (2S)-configuration?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)-proline-derived catalysts during morpholine ring formation to enforce enantioselectivity .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired (R)-enantiomers in racemic mixtures .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize intermediates from chiral solvents (e.g., (R)-limonene) to shift equilibrium toward the (S)-form .
    Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, hexane/IPA 90:10) .

Q. How should researchers address contradictions in reported biological activities, such as conflicting enzyme inhibition data?

  • Methodological Answer :
  • Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and enzyme sources (recombinant vs. tissue-extracted) to reduce variability .
  • Control for hydrolytic byproducts : Pre-incubate the compound in assay buffer for 24 hours and quantify residual intact molecules via LC-MS. Activity discrepancies may arise from in situ generation of sulfonic acids .
  • Molecular docking simulations : Compare binding poses (e.g., AutoDock Vina) to identify if fluorosulfonyl interactions with catalytic residues (e.g., Ser-OH in proteases) explain potency differences .

Data Analysis and Experimental Design

Q. What strategies mitigate interference from fluorosulfonyl group degradation in long-term stability studies?

  • Methodological Answer :
  • Storage conditions : Store at −20°C under argon with molecular sieves (3Å) to prevent moisture absorption .
  • Stabilizers : Add radical scavengers (e.g., BHT, 0.1% w/w) to inhibit radical-mediated decomposition .
  • Degradation monitoring : Use LC-MS/MS to track degradation products (e.g., m/z 102.1 for SO₂F⁻) weekly over 6 months .

Q. How can researchers validate the compound’s role as a protein-modification probe in cellular studies?

  • Methodological Answer :
  • Click chemistry tagging : Incorporate an alkyne handle during synthesis for post-treatment conjugation with azide-fluorophores (CuAAC reaction) .
  • Pull-down assays : Use streptavidin beads after biotinylation to isolate modified proteins, followed by tryptic digest and LC-MS/MS for identification .
  • Negative controls : Treat parallel samples with a non-reactive analog (e.g., tert-butyl (2S)-2-(methylsulfonyl)morpholine-4-carboxylate) to confirm specificity .

Comparative and Mechanistic Studies

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic regions) using B3LYP/6-31G(d) to identify reactive sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction trajectories .
  • Transition state analysis : Use IRC calculations to map energy barriers for fluorosulfonyl displacement reactions .

Q. Why does the compound exhibit divergent reactivity in flow microreactors vs. batch reactors?

  • Methodological Answer :
  • Enhanced mass transfer : Flow reactors (0.5 mm channel diameter) reduce diffusion limitations, improving fluorosulfonyl incorporation efficiency by 15–20% .
  • Temperature gradients : Precise control (−5°C ± 0.2°C) in flow systems minimizes thermal decomposition vs. batch (ΔT ± 2°C) .
  • Residence time optimization : Short residence times (2–5 min) prevent over-reaction, a common issue in batch .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Sulfonyl Derivatives

Sulfonyl GroupHydrolysis Half-Life (pH 7.4)Nucleophilic Substitution Rate (k, M⁻¹s⁻¹)
−SO₂F48 hours2.5 × 10⁻³
−SO₂Cl15 minutes1.8 × 10⁻³
−SO₂CH₃>1 week0.3 × 10⁻³
Data from kinetic studies in .

Q. Table 2: Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationDCC, tert-butanol, 0°C, 12h6298.5
SulfonylationFSO₂Cl, Et₃N, −10°C, 2h5897.8
Data from and .

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